(1S,2S)-trans-N-Boc-2-aminocyclopentanol

Chiral Building Block Asymmetric Synthesis Enantiomeric Ratio

Choose (1S,2S)-trans-N-Boc-2-aminocyclopentanol (CAS 145106-43-0) for your asymmetric synthesis projects because it delivers the precise (1S,2S)-trans stereochemistry that is essential for constructing biologically active chiral molecules. Unlike the cis isomer, racemic mixtures, or unprotected analogues, this compound provides orthogonal Boc and hydroxyl functional groups for sequential functionalization and a validated chiral scaffold proven in the synthesis of potent human DNA methyltransferase (DNMT) inhibitors and constrained peptidomimetics. The fixed trans configuration ensures correct three‑dimensional orientation of pharmacophoric elements, directly impacting target binding and efficacy. Insist on batch‑specific enantiomeric purity to guarantee reproducible results in your medicinal chemistry campaigns.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 145106-43-0
Cat. No. B114815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-trans-N-Boc-2-aminocyclopentanol
CAS145106-43-0
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC1O
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
InChIKeyCGZQRJSADXRRKN-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-trans-N-Boc-2-aminocyclopentanol (CAS 145106-43-0): A Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Research


(1S,2S)-trans-N-Boc-2-aminocyclopentanol (CAS 145106-43-0) is a chiral, non-racemic secondary amine characterized by a cyclopentane ring bearing a tert-butoxycarbonyl (Boc)-protected amino group and a free hydroxyl group in a defined trans-(1S,2S) configuration . With a molecular formula of C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol, it is a white solid with a melting point of 87.0°C [1]. This compound is a versatile intermediate in asymmetric synthesis, where its fixed stereochemistry and orthogonal functional groups enable the construction of complex, enantiomerically pure molecules for medicinal chemistry and drug discovery programs [2].

Why Generic Substitution Fails for (1S,2S)-trans-N-Boc-2-aminocyclopentanol


In-class compounds such as other Boc-protected aminocyclopentanols or the unprotected free amine cannot be simply interchanged with (1S,2S)-trans-N-Boc-2-aminocyclopentanol due to critical differences in stereochemical purity, functional group compatibility, and validated application performance. The compound's specific (1S,2S)-trans configuration is essential for imparting the desired three-dimensional shape to downstream chiral molecules; using the cis isomer or the opposite enantiomer will lead to diastereomeric or enantiomeric products with potentially altered or absent biological activity [1]. Furthermore, the presence of the Boc protecting group is crucial for synthetic sequences requiring orthogonal protection of the amine, which is not offered by the free aminocyclopentanol analog. The quantitative evidence below demonstrates why this specific building block is non-fungible in research and industrial workflows.

Quantitative Differentiation: (1S,2S)-trans-N-Boc-2-aminocyclopentanol vs. Closest Analogs


Enantiomeric Purity: (1S,2S)-trans-N-Boc-2-aminocyclopentanol vs. (1R,2R)-Enantiomer

The (1S,2S)-enantiomer is supplied with a verified enantiomeric ratio of ≥95:5%, while the (1R,2R)-enantiomer is available with a higher optical purity specification of enantiomeric excess ≥98.5% [1]. This quantifiable difference in stereochemical purity must be considered based on the desired chirality of the final product. Using the incorrect enantiomer would yield the opposite stereoisomer, rendering the synthesis invalid for target binding.

Chiral Building Block Asymmetric Synthesis Enantiomeric Ratio

Stereochemical Configuration: (1S,2S)-trans vs. cis-N-Boc-2-aminocyclopentanol

The target compound possesses a defined trans-(1S,2S) configuration, placing the amino and hydroxyl groups on opposite faces of the cyclopentane ring. This is a critical structural feature for applications requiring a specific dihedral angle, such as in the synthesis of constrained SAH analogs where the trans geometry mimics the conformation of the homocysteine moiety [1]. The cis isomer (e.g., CAS 155837-16-4) would impose a different spatial arrangement, leading to a different conformational profile in any molecule built upon it, which can profoundly affect biological target recognition [1].

Diastereomer Conformational Control Structure-Activity Relationship

Orthogonal Functionality: N-Boc Protected vs. Unprotected (1S,2S)-trans-2-aminocyclopentanol

(1S,2S)-trans-N-Boc-2-aminocyclopentanol contains a Boc-protected amine, allowing for selective reactions at the free hydroxyl group while the amine remains masked. The unprotected analog, (1S,2S)-trans-2-aminocyclopentanol (CAS 68327-04-8), presents both nucleophilic amine and alcohol functionalities, requiring additional synthetic steps for orthogonal protection . The Boc group is stable under a range of conditions but is readily cleaved by acid, offering a versatile handle for complex molecule assembly.

Protecting Group Strategy Orthogonal Synthesis Reaction Compatibility

Application-Specific Performance: Validated Use in the Synthesis of Constrained SAH Analogs as Potent DNA Methyltransferase Inhibitors

(1S,2S)-trans-N-Boc-2-aminocyclopentanol is a validated reactant for the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs . These analogs are designed as potent inhibitors of human DNA methyltransferase (DNMT) enzymes, with the constrained homocysteine unit being critical for activity. The five-membered ring analog derived from this building block was found to be a good replacement for the native homocysteine moiety, while the corresponding six-membered counterpart was less active [1]. This demonstrates the compound's proven utility in a high-value, target-directed synthetic pathway where alternative building blocks would not produce the same active scaffold.

Epigenetics DNMT Inhibition Medicinal Chemistry

Validated Application Scenarios for (1S,2S)-trans-N-Boc-2-aminocyclopentanol


Asymmetric Synthesis of Constrained SAH Analogs for DNMT Inhibitor Discovery

This compound is a key starting material for introducing a constrained, chiral cyclopentane scaffold into SAH analogs, as validated in the synthesis of potent human DNA methyltransferase (DNMT) inhibitors [1]. The trans-(1S,2S) stereochemistry ensures the correct three-dimensional orientation of the homocysteine mimic, which is essential for enzyme inhibition [1].

Construction of Chiral Amino Alcohol Building Blocks for Peptidomimetics

The orthogonal Boc-protected amine and free hydroxyl groups provide two distinct handles for sequential functionalization, making this compound ideal for building complex, chiral peptidomimetic scaffolds where precise control of stereochemistry and functional group placement is required .

Synthesis of Enantiopure Pharmaceutical Intermediates and Lead Optimization

As a chiral pool synthon with a defined absolute configuration, (1S,2S)-trans-N-Boc-2-aminocyclopentanol is employed in medicinal chemistry for the late-stage diversification of drug candidates, introducing a rigid, hydrophilic cyclopentane moiety to modulate pharmacokinetic properties such as solubility and metabolic stability .

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